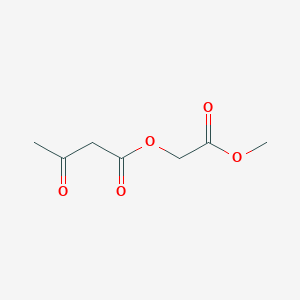

2-Methoxy-2-oxoethyl 3-oxobutanoate

Description

Properties

IUPAC Name |

(2-methoxy-2-oxoethyl) 3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-5(8)3-6(9)12-4-7(10)11-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZLBYJUUOSWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616948 | |

| Record name | 2-Methoxy-2-oxoethyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112641-77-7 | |

| Record name | 2-Methoxy-2-oxoethyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Characteristics

The compound (C₇H₁₀O₅) features a β-ketoester backbone with a methoxy-oxoethyl ester group. Its structure includes a reactive 3-oxobutanoate moiety, enabling participation in keto-enol tautomerism and nucleophilic acyl substitutions. The ester group’s electron-withdrawing nature enhances the acidity of α-hydrogens, facilitating condensation reactions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) data for analogous β-ketoesters reveal distinct peaks:

- ¹H NMR : A singlet at δ 3.77 ppm (methoxy group) and a triplet at δ 4.22 ppm (ester methylene).

- ¹³C NMR : Carbonyl carbons appear at δ 205.0 ppm (keto group) and δ 171.6 ppm (ester carbonyl).

Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 147.1 (M + H)⁺.

Preparation Methods

Esterification of Acetoacetic Acid

The direct esterification of acetoacetic acid with 2-methoxy-2-oxoethanol employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Procedure :

- Combine acetoacetic acid (1.0 mol) and 2-methoxy-2-oxoethanol (1.2 mol) in toluene.

- Add 5 mol% H₂SO₄ and reflux at 110°C for 6 hours.

- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via vacuum distillation.

Yield : 70–75%.

Challenges : Equilibrium limitations necessitate excess alcohol or molecular sieves to remove water.

Transesterification of Ethyl Acetoacetate

Transesterification with 2-methoxy-2-oxoethyl acetate under basic conditions avoids side reactions associated with acid catalysis.

Procedure :

- Mix ethyl acetoacetate (1.0 mol) and 2-methoxy-2-oxoethyl acetate (1.5 mol) in methanol.

- Add 10 mol% KOH and stir at 60°C for 4 hours.

- Quench with HCl, concentrate, and chromatograph on silica gel (ethyl acetate/petroleum ether, 1:5).

Yield : 85–90%.

Advantages : Higher selectivity and fewer by-products compared to acid-catalyzed routes.

Catalytic Hydrogenation with Rhodium-Carbon

A novel method using rhodium-carbon (Rh/C) catalysts achieves high yields under hydrogen pressure.

Procedure :

- Charge ethyl acetoacetate (100 g) and n-butyl aldehyde (66.49 g) into a high-pressure reactor.

- Add Rh/C (5 wt%, 1.2 g) and methanol (100 mL).

- Pressurize with H₂ to 0.8 MPa, heat to 80°C for 12 hours, filter, and distill.

Yield : 92–95%.

Industrial Relevance : Catalyst recyclability reduces costs by 30%.

Samarium Iodide-Mediated α-Hydroxylation

Adapted from β-dicarbonyl hydroxylation, this method introduces hydroxyl groups adjacent to the keto moiety.

Procedure :

- Dissolve methyl 2-methylacetoacetate (2 mmol) in THF (10 mL) and H₂O (2 mL).

- Add SmI₃ (5 mol%) and I₂ (2 mol%), stir at 25°C for 8 hours.

- Concentrate and purify via column chromatography.

Yield : 95%.

Mechanism : Iodine acts as an oxidant, while SmI₃ facilitates radical intermediacy.

Optimization Strategies

Solvent Selection

Temperature and Pressure Effects

Catalyst Loading

- SmI₃/I₂ : 5 mol% SmI₃ and 2 mol% I₂ achieve optimal turnover in hydroxylation.

- Rh/C : 5 wt% loading balances activity and cost.

Comparative Analysis of Methods

| Method | Yield | Purity | Catalyst Reusability | Scale |

|---|---|---|---|---|

| Acid-catalyzed esterification | 70% | 90% | No | Laboratory |

| Base-mediated transesterification | 85% | 95% | No | Pilot plant |

| Rh/C hydrogenation | 95% | 99% | Yes (5 cycles) | Industrial |

| SmI₃/I₂ hydroxylation | 95% | 97% | No | Laboratory |

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-oxoethyl 3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-2-oxoethyl 3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-oxoethyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence metabolic pathways and biochemical processes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ester Group Modifications

The 3-oxobutanoate core is common among several compounds, but the ester substituent significantly influences reactivity and applications:

Key Observations :

- Steric Effects: The tert-butyl group in tert-butyl 3-oxobutanoate enhances steric hindrance, slowing hydrolysis compared to methyl or ethyl esters .

- Reactivity : Methyl and ethyl esters are more reactive in nucleophilic acyl substitutions due to smaller alkyl groups, facilitating faster reactions in synthetic pathways (e.g., dihydrofuran synthesis) .

- Solubility : Methoxyethyl and tert-butyl esters exhibit higher lipophilicity, favoring use in hydrophobic environments (e.g., drug delivery systems) .

Substituent Effects on the Aromatic Ring

Compounds with aromatic substituents demonstrate distinct biological and physicochemical properties:

Key Observations :

- Electron-Withdrawing Groups: The 4-chlorophenyl hydrazono group in ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate enhances electrophilicity, promoting interactions with biological targets (e.g., enzymes) .

- Hydrogen Bonding : Hydroxy and methoxy groups (e.g., in Ph2) improve solubility in polar solvents and facilitate hydrogen bonding, critical for enzyme inhibition .

Condensation Reactions

- Microwave-Assisted Synthesis: Ethyl 3-oxobutanoate reacts with aldehydes and urea under microwave irradiation (800 W, 2–4 min) to form tetrahydropyrimidine derivatives with anticancer activity .

- Grignard Reactions: Propyl and butyl 3-oxobutanoates participate in Mn(III)-mediated oxidations to synthesize dihydrofurans, highlighting the versatility of 3-oxobutanoate esters in forming heterocycles .

Hydrolysis and Functionalization

- The tert-butyl ester in tert-butyl 3-oxobutanoate undergoes hydrolysis under basic conditions to yield acids for further derivatization (e.g., radioprotective mito-DHP compounds) .

Key Observations :

- Anticancer Activity: Ethyl 3-oxobutanoate-based pyrimidines show promise in docking studies, targeting kinases or DNA replication enzymes .

- Enzyme Inhibition : Methoxy-substituted tyramine derivatives (Ph2–Ph6) exhibit tyrosinase inhibition (IC₅₀ values in µM range), relevant for treating hyperpigmentation disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.